molecular formula C13H16O4 B2900322 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid CAS No. 926268-51-1

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid

Cat. No.: B2900322
CAS No.: 926268-51-1
M. Wt: 236.267
InChI Key: JODWXVNYYIVABX-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with a methoxy group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid typically involves the following steps:

  • Benzofuran Synthesis: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

  • Substitution Reaction: The hydroxyl group on the benzofuran ring is substituted with a propanoic acid derivative through a nucleophilic substitution reaction.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted benzofurans and their derivatives.

Scientific Research Applications

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

  • Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A closely related compound with a hydroxyl group instead of the propanoic acid moiety.

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methanamine: Another related compound with an amine group instead of the propanoic acid moiety.

Uniqueness: 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid is unique due to its combination of the benzofuran ring system and the propanoic acid group, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)8-9-4-3-5-10(12(9)17-13)16-7-6-11(14)15/h3-5H,6-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODWXVNYYIVABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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